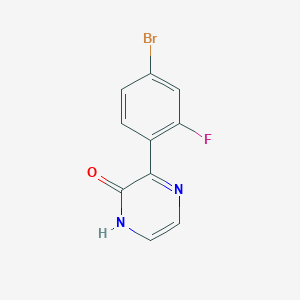
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride is a chemical compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the reduction step and crystallization techniques for the purification of the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-microbial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethoxyphenethylamine: Another compound with a trimethoxyphenyl group, known for its psychoactive properties.
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride: A compound with similar structural features but different pharmacological effects.
Uniqueness
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct bioactivity and therapeutic potential compared to other trimethoxyphenyl derivatives .
Propiedades
Fórmula molecular |
C11H16ClNO4 |
|---|---|
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
2-amino-1-(2,3,4-trimethoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;/h4-5H,6,12H2,1-3H3;1H |
Clave InChI |
FVFYIBILABDAPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)CN)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15334686.png)



![5,6-Diethylbenzo[d]thiazol-2-amine](/img/structure/B15334721.png)



![5-Fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B15334733.png)




![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)
